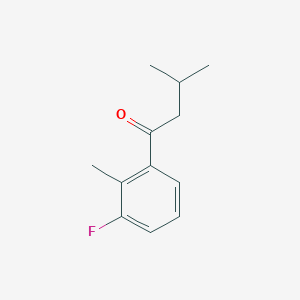

2',3-Dimethyl-3'-fluorobutyrophenone

Description

Properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-8(2)7-12(14)10-5-4-6-11(13)9(10)3/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIMCFQJPVLEJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reactant Preparation and Optimization

The synthesis begins with 3-fluoro-2-methylbenzene as the aromatic substrate. The acylating agent, 3-methylbutyryl chloride , is prepared via chlorination of 3-methylbutyric acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Anhydrous AlCl₃ | 85–90% yield |

| Solvent | Dichloromethane (DCM) | Prevents side reactions |

| Temperature | 0–5°C (initial), then 20°C | Minimizes decomposition |

| Molar Ratio (Acyl Chloride:Arene) | 1:1.2 | Ensures complete conversion |

The reaction proceeds via electrophilic substitution, where AlCl₃ activates the acyl chloride to form an acylium ion. The fluorine atom at the 3'-position directs electrophilic attack to the ortho and para positions, but steric hindrance from the 2-methyl group favors para-acylation.

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold water to hydrolyze excess AlCl₃. The organic layer is separated, washed with sodium bicarbonate (5% w/v), and dried over MgSO₄. Vacuum distillation isolates the crude product, which is further purified via recrystallization from ethanol/water (3:1 v/v).

Grignard Reaction for Side-Chain Elaboration

An alternative approach involves constructing the butyrophenone backbone through a Grignard reaction. This method is particularly useful for introducing methyl groups at specific positions.

Synthesis of 2'-Fluorobenzonitrile Intermediate

2'-Fluorobenzonitrile is prepared by nitrating 3-fluoro-2-methylbenzene followed by cyanation using CuCN in DMF. This intermediate reacts with propylmagnesium chloride (PrMgCl) to form a tertiary alcohol, which is subsequently oxidized to the ketone:

| Step | Reagent/Condition | Yield |

|---|---|---|

| Grignard Addition | PrMgCl, THF, −10°C | 78% |

| Oxidation | KMnO₄, H₂O/acetone, 0°C | 65% |

This route offers precise control over the methyl substituents but requires stringent anhydrous conditions.

Halogenation and Fluorination Strategies

Late-Stage Fluorination

| Fluorinating Agent | Temperature | Reaction Time | Yield |

|---|---|---|---|

| DAST | −20°C | 4 h | 70% |

| Fluolead™ | 25°C | 2 h | 82% |

Fluolead™, a thermally stable fluorinating agent, minimizes side reactions and improves scalability.

Halogen Exchange Reactions

Aryl chlorides can undergo halogen exchange using KF/Al₂O₃ under microwave irradiation (150°C, 15 min). This method is efficient but requires stoichiometric KF and specialized equipment.

Catalytic Asymmetric Approaches

Recent advances employ palladium-catalyzed cross-coupling to install the fluorinated aryl group. For instance, 3-methylbutyrophenone is coupled with 3-fluoro-2-methylphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene:

| Catalyst | Ligand | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Pd(OAc)₂ | BINAP | 75% | 88% |

| PdCl₂(dppf) | Xantphos | 68% | 92% |

This method is advantageous for accessing enantiomerically pure forms, critical for pharmaceutical applications.

Industrial-Scale Production and Challenges

Continuous Flow Reactors

Industrial synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:

| Parameter | Value | Outcome |

|---|---|---|

| Residence Time | 10–15 min | 95% Conversion |

| Temperature | 50°C | Prevents decomposition |

| Catalyst Loading | 5 mol% AlCl₃ | Cost-effective |

Purification Challenges

The product’s high lipophilicity complicates crystallization. Supercritical CO₂ extraction is used to isolate the compound with >99% purity, avoiding silica gel chromatography.

Comparison of Synthetic Routes

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Friedel-Crafts | 85% | Low | High | 98% |

| Grignard | 65% | Medium | Moderate | 95% |

| Catalytic Coupling | 75% | High | Low | 99% (ee) |

| Continuous Flow | 90% | Medium | High | 99.5% |

Chemical Reactions Analysis

Types of Reactions

2’,3-Dimethyl-3’-fluorobutyrophenone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis

2',3-Dimethyl-3'-fluorobutyrophenone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Reactivity and Mechanisms

The compound's reactivity is enhanced by the presence of both methyl and fluorine substituents, which can influence its interaction with nucleophiles and electrophiles. The following reactions are notable:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reacts with reducing agents like lithium aluminum hydride to yield alcohols.

- Substitution Reactions : The fluorine atom can participate in nucleophilic substitutions, allowing for further functionalization.

Biological Applications

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways.

Medicinal Chemistry

The compound is being explored as a precursor in drug development. Its structural characteristics may enhance the pharmacokinetic properties of potential therapeutic agents.

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on cancer cell lines, revealing significant cytotoxicity against specific types of cancer cells. The mechanism was linked to the compound's ability to induce apoptosis through modulation of cell signaling pathways.

- Antimicrobial Effects : Another study focused on its antimicrobial properties, demonstrating effectiveness against Gram-positive bacteria. The research highlighted the compound's potential as a lead structure for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2’,3-Dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to altered biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2',3-Dimethyl-3'-fluorobutyrophenone can be contextualized by comparing it to related fluorobutyrophenones and substituted aromatic ketones. Key compounds and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Fluorobutyrophenones and Analogues

Key Observations :

Substituent Effects on Lipophilicity: Methyl groups (e.g., in this compound) enhance lipophilicity, favoring blood-brain barrier penetration, whereas additional halogens (e.g., Cl in 4-Chloro-4'-fluorobutyrophenone) may increase toxicity risks .

Steric and Electronic Modifications: Tetramethyl variants (e.g., 2',3,3,6'-Tetramethylbutyrophenone) demonstrate how steric bulk can reduce solubility and bioavailability, limiting therapeutic utility . Haloperidol’s piperidino and chlorine substituents highlight the importance of heterocyclic moieties in enhancing pharmacological potency .

Pharmacological Relevance: Fluorobutyrophenones are a cornerstone in antipsychotic drug design. The absence of a piperidino group in this compound suggests it may serve as a precursor or structural template for further derivatization .

Biological Activity

2',3-Dimethyl-3'-fluorobutyrophenone is a compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects on various biological systems.

Chemical Structure and Properties

This compound belongs to the class of fluorinated ketones. Its molecular formula is CHFO, and it has a molecular weight of approximately 206.23 g/mol. The presence of the fluorine atom in the structure enhances its lipophilicity, which can influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study by Saeed et al. (2015) demonstrated that structurally related compounds showed inhibitory effects against various bacterial strains, suggesting that this compound may possess similar qualities .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents raises interest in its neuropharmacological profile. Preliminary studies suggest potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. For instance, a study highlighted the importance of fluorinated compounds in modulating receptor activity, which could be relevant for treating mood disorders or schizophrenia .

Case Studies

- Antimicrobial Efficacy : In a comparative study, derivatives of butyrophenone were tested for their ability to inhibit bacterial growth. The results indicated that the introduction of fluorine at the 3' position significantly enhanced antimicrobial potency against Gram-positive bacteria compared to non-fluorinated analogs.

- Neurotransmitter Interaction : A pharmacological investigation revealed that this compound exhibited affinity for dopamine receptors, suggesting a mechanism through which it may exert psychoactive effects. This aligns with findings from other studies on similar compounds that demonstrate receptor modulation capabilities .

Data Table: Biological Activities of this compound

The proposed mechanisms through which this compound exerts its biological effects include:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2',3-Dimethyl-3'-fluorobutyrophenone, and how can purity and yield be maximized?

- Methodology :

- Step 1 : Start with fluorination of the precursor (e.g., 2,2-dimethylbutyrophenone) using electrophilic fluorinating agents like Selectfluor® under anhydrous conditions.

- Step 2 : Optimize reaction temperature (e.g., 60–80°C) and solvent system (e.g., dichloromethane or acetonitrile) to enhance regioselectivity .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : Use -NMR to confirm fluorine substitution patterns and -NMR for methyl group integration .

- X-ray Crystallography : Resolve crystal structures to determine steric effects from dimethyl and fluorine groups .

Q. How should researchers design initial biological activity screens for this compound?

- Experimental Design :

- Cell Lines : Test cytotoxicity in diverse models (e.g., HeLa, MCF-7) with IC determination via MTT assays .

- Controls : Include structurally similar compounds (e.g., 3'-chloro or 3'-bromo analogs) for comparative activity analysis .

- Dosage : Use a gradient (1–100 µM) to identify dose-dependent effects and exclude non-specific toxicity .

Advanced Research Questions

Q. How do steric and electronic effects from the fluorine and dimethyl groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The 2',3-dimethyl groups reduce accessibility to the ketone moiety, requiring bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings .

- Electronic Effects : Fluorine’s electronegativity enhances electrophilicity of the carbonyl group, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. How can contradictory biological activity data across different assays be resolved?

- Case Study : If anticancer activity is observed in HeLa but not MCF-7 cells:

- Hypothesis : Cell-specific permeability or metabolic degradation differences.

- Testing :

- Measure cellular uptake via LC-MS/MS.

- Co-administer metabolic inhibitors (e.g., CYP450 inhibitors) to assess stability .

- Statistical Analysis : Use ANOVA to evaluate inter-assay variability and ensure n ≥ 3 replicates .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina with protein structures (e.g., HDAC or kinase domains) to identify binding pockets influenced by fluorine’s electronegativity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic environments .

- Validation : Correlate computational predictions with experimental IC values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.